molecular formula C11H9NO2S B14300411 N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide CAS No. 113721-52-1

N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide

Cat. No.: B14300411
CAS No.: 113721-52-1
M. Wt: 219.26 g/mol
InChI Key: XMJNRPXJJDHHBO-UHFFFAOYSA-N
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Description

N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.

Scientific Research Applications

N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

113721-52-1

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

N-ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C11H9NO2S/c1-2-12-10(13)9-7-5-3-4-6-8(7)15-11(9)14/h2-6,14H,1H2,(H,12,13)

InChI Key

XMJNRPXJJDHHBO-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)C1=C(SC2=CC=CC=C21)O

Origin of Product

United States

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